molecular formula C15H10Cl2N2OS B2485127 2,5-dichloro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide CAS No. 392246-44-5

2,5-dichloro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2485127
CAS No.: 392246-44-5
M. Wt: 337.22
InChI Key: WHAGWBCEMKRVRK-UHFFFAOYSA-N
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Description

2,5-Dichloro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide is a benzamide derivative featuring a benzothiazole moiety substituted with a methyl group at the 4-position and a benzamide ring with chlorine atoms at the 2- and 5-positions. The chlorine substituents on the benzamide ring may influence electronic properties and binding interactions with biological targets.

Properties

IUPAC Name

2,5-dichloro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2OS/c1-8-3-2-4-12-13(8)18-15(21-12)19-14(20)10-7-9(16)5-6-11(10)17/h2-7H,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHAGWBCEMKRVRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide typically involves the reaction of 2,5-dichlorobenzoic acid with 4-methyl-2-aminobenzothiazole. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzothiazole derivatives, while oxidation and reduction can lead to different oxidation states of the benzothiazole ring .

Scientific Research Applications

2,5-dichloro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound exhibits antimicrobial and antifungal activities, making it useful in biological studies.

    Medicine: Due to its anti-inflammatory and anticancer properties, it is investigated for potential therapeutic applications.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. The benzothiazole moiety can bind to enzymes and proteins, inhibiting their activity. This interaction can disrupt various biological pathways, leading to antimicrobial, antifungal, anti-inflammatory, and anticancer effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Structural Modifications and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Compound Name Benzamide Substituents Benzothiazole/Thiazole Substituents Molecular Formula Molecular Weight (g/mol) Notable Features
2,5-Dichloro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide 2,5-dichloro 4-methyl C₁₅H₁₀Cl₂N₂OS 353.23 Enhanced lipophilicity from methyl group
2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide 2,4-dichloro None (thiazole ring) C₁₀H₅Cl₂N₃OS 290.14 Anti-inflammatory, analgesic activity
4-Cyano-N-(4,5-dichloro-1,3-benzothiazol-2-yl)benzamide 4-cyano 4,5-dichloro C₁₅H₇Cl₂N₃OS 364.21 Electron-withdrawing cyano group

Physicochemical Properties

  • Lipophilicity: The 4-methyl group in the target compound increases logP compared to the non-methylated thiazole analog . This could enhance blood-brain barrier penetration or cellular uptake.
  • Crystallographic Analysis : Tools like SHELX and WinGX are critical for resolving structural details, such as bond angles and packing motifs, which correlate with stability and solubility.

Computational and Experimental Methodologies

  • Density-Functional Theory (DFT): Used to calculate molecular orbitals, electrostatic potentials, and thermodynamic stability . For example, the exact-exchange terms in DFT improve accuracy in predicting atomization energies, relevant for assessing stability of halogenated compounds.
  • Structure Validation : Programs like PLATON ensure correctness of crystallographic data, critical for confirming substituent positions and intermolecular interactions.

Biological Activity

2,5-Dichloro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide is a synthetic compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, and mechanisms of action, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound has a complex structure characterized by the presence of two chlorine atoms on the benzene ring and a benzothiazole moiety. The synthesis typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

  • Formation of Benzamide : The precursor benzamide is synthesized through standard acylation methods.
  • Chlorination : Chlorination is performed using reagents such as thionyl chloride to introduce chlorine atoms at the 2 and 5 positions.
  • Formation of Benzothiazole : The benzothiazole moiety is synthesized through cyclization reactions involving appropriate thioketones.

Antimicrobial Properties

Research indicates that derivatives of benzothiazole exhibit significant antimicrobial activity. For instance, a study evaluated various amides derived from 2-amino-5-(4-methylphenyl)-diazenyl-4-phenyl-1,3-thiazole for their antibacterial and antifungal properties against common pathogens such as Escherichia coli and Staphylococcus aureus, showing effective inhibition at concentrations as low as 1 µg/mL .

Table 1: Antimicrobial Activity of Benzothiazole Derivatives

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
N-{5-(4-Methylphenyl) diazenyl-4-phenyl-1,3-thiazol-2-yl}benzamideE. coli1 µg/mL
N-{5-(4-Methylphenyl) diazenyl-4-phenyl-1,3-thiazol-2-yl}benzamideS. aureus1 µg/mL
N-(4-Methylbenzothiazol) derivativeAspergillus niger0.5 µg/mL
N-(4-Methylbenzothiazol) derivativeAspergillus oryzae0.5 µg/mL

The exact mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes critical for microbial metabolism.
  • Receptor Binding : It may interact with cellular receptors, modulating their activity and affecting various signaling pathways.

Case Studies and Research Findings

A notable study focused on the synthesis and biological evaluation of similar benzothiazole derivatives highlighted their potential as antibacterial agents. The study found that electron-donating groups at specific positions on the benzothiazole ring enhanced antimicrobial efficacy .

Another investigation into related compounds demonstrated that modifications in the molecular structure could significantly influence their pharmacological properties, including increased potency against resistant strains of bacteria .

Q & A

Q. What are the optimal synthetic routes for 2,5-dichloro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide, and how are reaction conditions optimized?

The synthesis typically involves coupling 2-amino-4-methylbenzothiazole with 2,5-dichlorobenzoyl chloride in a polar aprotic solvent like pyridine under reflux. Key steps include:

  • Activation : Use of pyridine to neutralize HCl byproducts and drive the reaction forward .
  • Purification : Post-reaction dilution in NaHCO₃ to remove unreacted starting materials, followed by recrystallization from methanol .
  • Optimization : Adjusting solvent polarity, temperature (e.g., 80–100°C), and stoichiometric ratios to improve yields (>70%) and purity (>95%) .

Q. Which analytical techniques are critical for characterizing this compound, and how are they applied?

Essential methods include:

  • NMR Spectroscopy : Confirms structural integrity via analysis of aromatic protons (δ 7.2–8.1 ppm) and amide NH (δ 10.5–11.0 ppm) .
  • HPLC : Monitors reaction progress and purity (>98%) using C18 columns with acetonitrile/water gradients .
  • Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ at m/z 351.6) .

Q. What are the primary biological targets or activities associated with this compound?

Preliminary studies suggest:

  • Enzyme Inhibition : Potentially inhibits pyruvate:ferredoxin oxidoreductase (PFOR), critical in anaerobic metabolism, via amide anion conjugation .
  • Antimicrobial Activity : Structural analogs show efficacy against Gram-positive bacteria (MIC: 2–8 µg/mL) through membrane disruption .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the impact of substituents on biological activity?

Key strategies include:

  • Modifying Substituents : Introducing electron-withdrawing groups (e.g., -Cl) at the benzamide ring enhances enzyme inhibition by increasing electrophilicity .
  • Hydrogen Bond Analysis : X-ray crystallography reveals intermolecular N–H⋯N and C–H⋯O bonds that stabilize enzyme-binding conformations .
  • Computational Modeling : Density functional theory (DFT) predicts charge distribution and binding affinity to PFOR .

Q. How should researchers resolve contradictions in biological assay data (e.g., varying IC₅₀ values across studies)?

Methodological approaches include:

  • Standardized Assays : Replicate experiments under controlled conditions (e.g., pH 7.4, 37°C) to minimize variability .
  • Meta-Analysis : Cross-reference data with structurally similar benzothiazole derivatives to identify trends in potency .
  • Dose-Response Validation : Use high-throughput screening to confirm activity thresholds and exclude false positives .

Q. What experimental designs are recommended for assessing environmental fate and ecological risks?

Based on Project INCHEMBIOL frameworks:

  • Phase 1 (Lab Studies) : Determine octanol-water partition coefficients (log Kow) and biodegradation half-life (e.g., OECD 301D) .
  • Phase 2 (Ecosystem Modeling) : Simulate bioaccumulation in aquatic organisms using fugacity models .
  • Phase 3 (Field Trials) : Monitor soil and water contamination near synthesis facilities .

Q. How can solubility and bioavailability challenges be addressed in preclinical studies?

Strategies include:

  • Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) to enhance aqueous solubility .
  • Nanoparticle Encapsulation : Use PLGA nanoparticles to improve oral bioavailability (>50% in rodent models) .
  • Permeability Assays : Conduct Caco-2 cell studies to optimize intestinal absorption .

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